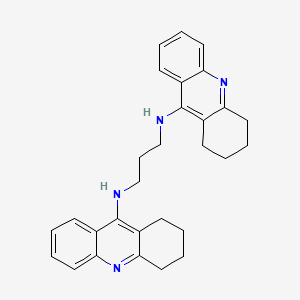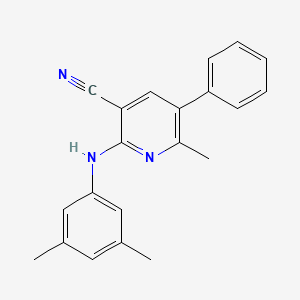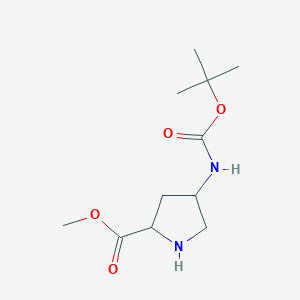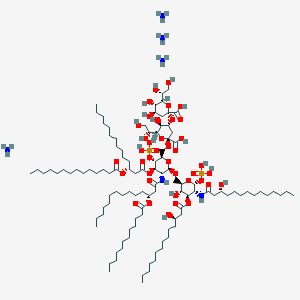![molecular formula C30H54N6O5 B11929587 N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)
N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoyl Tripeptide-1, also known as Pal-Gly-His-Lys, is a synthetic peptide that has gained significant attention in the field of cosmetics and dermatology. It is a derivative of the naturally occurring tripeptide Gly-His-Lys, which is a fragment of collagen type I. The addition of a palmitoyl group enhances its lipophilicity, allowing it to penetrate the skin more effectively. This compound is renowned for its ability to stimulate collagen production, thereby improving skin elasticity and reducing the appearance of wrinkles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl Tripeptide-1 involves a stepwise peptide synthesis process. The C-terminal amino acid (Lysine) is protected on its acidic function, and each N-protected amino acid (Glycine, Histidine) is sequentially coupled. The process includes deprotection and amidation at each step to elongate the peptide by one amino acid .
Synthesis of Pal-Gly-OH: The initial step involves the synthesis of Pal-Gly-OH.
Synthesis of Pal-Gly-His-OH: The next step is the coupling of Histidine to Pal-Gly-OH.
Synthesis of Pal-Gly-His-(Cbz)Lys-OH: The third step involves the coupling of Lysine to Pal-Gly-His-OH.
Final Product: The final product, Pal-Gly-His-Lys-OH, is obtained after deprotection and drying in a vacuum.
Industrial Production Methods
The industrial production of Palmitoyl Tripeptide-1 follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with the recovery of solvents and the use of cheap and easily obtainable raw materials. The method allows for large-scale batch production, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Palmitoyl Tripeptide-1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation or reduction reactions under normal conditions. it can undergo hydrolysis, breaking down into its constituent amino acids.
Common Reagents and Conditions
Coupling Reagents: Commonly used coupling reagents include carbodiimides and uronium salts.
Deprotection Reagents: Trifluoroacetic acid (TFA) is often used for deprotection steps.
Major Products
The major product of the synthesis is Palmitoyl Tripeptide-1 itself. During hydrolysis, it breaks down into Glycine, Histidine, and Lysine.
Applications De Recherche Scientifique
Palmitoyl Tripeptide-1 has a wide range of applications in scientific research, particularly in the fields of cosmetics, biology, and medicine.
Mécanisme D'action
Palmitoyl Tripeptide-1 works by mimicking the natural growth factors in the skin. It binds to specific receptors on fibroblasts, stimulating the production of collagen, hyaluronic acid, and other glycosaminoglycans. This leads to improved skin elasticity, reduced wrinkle depth, and enhanced skin hydration . The peptide also exhibits antioxidant properties, protecting skin cells from damage caused by free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it also stimulates collagen production but has a different peptide sequence.
Copper Tripeptide-1: Contains a copper ion that enhances its wound healing and anti-inflammatory properties.
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory effects and ability to reduce skin roughness.
Uniqueness
Palmitoyl Tripeptide-1 is unique due to its specific sequence (Gly-His-Lys) and the addition of a palmitoyl group, which enhances its skin penetration and effectiveness. Its ability to stimulate collagen production and improve skin elasticity makes it a valuable ingredient in anti-aging skincare products .
Propriétés
IUPAC Name |
6-amino-2-[[2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUQATUKPXLFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)

![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)

![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)


![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)
